molecular formula C13H21BO3 B599780 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde CAS No. 151075-22-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde

Cat. No. B599780
M. Wt: 236.118
InChI Key: DWUFHGNKEUDZDC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with an empirical formula of C22H33BO7S . The SMILES string representation of the molecule is O=S(C1(CCOCC1)C(OC(C)(C)C)=O)(C(C=C2)=CC=C2B(OC(C)3C)OC3(C)C)=O .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde” are not available, similar compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” have been used in various reactions. These include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 452.37 . Unfortunately, other physical and chemical properties such as solubility, melting point, and boiling point are not available .

Safety And Hazards

The compound is classified as an eye irritant and skin irritant under the GHS classification . The safety pictograms associated with this compound are GHS07 . The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUFHGNKEUDZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde

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